molecular formula C15H23N3O6S B117202 1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester CAS No. 162138-72-9

1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester

Cat. No.: B117202
CAS No.: 162138-72-9
M. Wt: 373.4 g/mol
InChI Key: UBOPOYZHEHKAKR-NSHDSACASA-N
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Description

Ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an imidazole ring, a dimethylamino group, and an ethoxycarbonylsulfanyl group, making it a subject of interest for researchers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may act as a photoinitiator by absorbing light and generating reactive species that initiate polymerization reactions . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O6S/c1-6-23-14(20)18-9-10(8-11(17(3)4)12(19)22-5)16-13(18)25-15(21)24-7-2/h9,11H,6-8H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOPOYZHEHKAKR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132899
Record name 1-(Ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-N,N-dimethyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162138-72-9
Record name 1-(Ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-N,N-dimethyl-L-histidine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162138-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-N,N-dimethyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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